ethyl 2-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate
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Overview
Description
ethyl 2-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate is a complex organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by its unique structure, which includes a pyrimidinone ring, a thioacetyl group, and an ethyl ester
Mechanism of Action
Target of Action
Similar compounds, such as dihydropyrimidines, have been reported to have a wide range of biological targets, including enzymes involved in cell division .
Mode of Action
It’s known that the compound is synthesized using the biginelli reaction, which is a three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction results in highly functionalized heterocycles .
Biochemical Pathways
Compounds synthesized through the biginelli reaction have been widely investigated for their pharmacological effects, mainly focusing on anticancer drug development .
Result of Action
Similar compounds have shown promise of anti-epileptic action .
Action Environment
It’s known that the synthesis of this compound involves the use of specific catalysts and solvents , indicating that the compound’s synthesis and potentially its action could be influenced by certain environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by a reusable and heterogeneous catalyst such as HPA-Montmorillonite-KSF . This method is efficient, cost-effective, and environmentally friendly, as it can be conducted under solvent-free conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thioacetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
ethyl 2-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in cytotoxicity studies against various cancer cell lines.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Comparison with Similar Compounds
ethyl 2-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate can be compared with other dihydropyrimidinone derivatives:
2-ureido-4 [1H]-6-methyl-pyrimidinone: Known for its high association constants and use in supramolecular assemblies.
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy: Used in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-3-23-15(21)11-6-4-5-7-12(11)18-13(20)9-24-14-8-10(2)17-16(22)19-14/h4-8H,3,9H2,1-2H3,(H,18,20)(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKWLYQPVKIBDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=O)NC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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